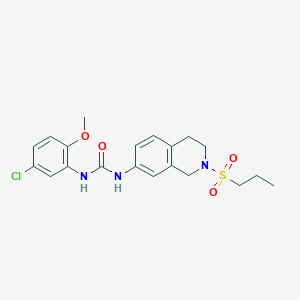

1-(5-Chloro-2-methoxyphenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

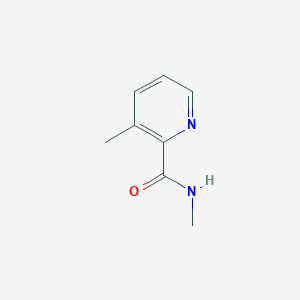

This compound is a urea derivative containing a 5-chloro-2-methoxyphenyl group and a 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets . The presence of a chloro and methoxy substituent on the phenyl ring could potentially affect the compound’s electronic properties and thus its reactivity .

Synthesis Analysis

The synthesis of this compound would likely involve the reaction of an isocyanate derived from the 5-chloro-2-methoxyphenyl group with an amine derived from the 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the two phenyl rings. The 5-chloro-2-methoxyphenyl group and the 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group would likely impart distinct electronic and steric properties to the molecule .Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanate . The presence of the chloro and methoxy substituents could also make the phenyl ring susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the urea linkage could enhance its solubility in polar solvents, while the chloro and methoxy substituents could affect its electronic properties .Scientific Research Applications

Asymmetric Synthesis of Tetrahydroisoquinolines

A novel asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines has been developed, highlighting the synthesis's key step involving the diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimine and arylimines. This method leads to the creation of enantiomerically pure dihydroisoquinolines through a series of reactions, including cyclization of sulfonamides and carbamates, showcasing the compound's utility in synthesizing complex molecular structures in medicinal chemistry (Wünsch & Nerdinger, 1999).

Antiproliferative and Antioxidant Activities

Novel compounds with primaquine and hydroxyl or halogen substituted benzene moieties bridged by urea or bis-urea functionalities were synthesized and evaluated for biological activity. These compounds, especially the bis-ureas with hydroxy and fluoro substituents, showed high selectivity and potent antiproliferative effects against breast carcinoma MCF-7 cell line, indicating potential in developing drugs for treating breast carcinoma. Additionally, urea derivatives demonstrated significant antioxidant activity, highlighting their potential in cancer therapy and antioxidant applications (Perković et al., 2016).

Mechanism of Aldehyde Dehydrogenase Inhibition

A study exploring the mechanism of inhibition of aldehyde dehydrogenase (AlDH) by certain (arylsulfonyl)urea hypoglycemic drugs, including chlorpropamide, revealed that the N1-methoxy derivative of chlorpropamide is a potent inhibitor of AlDH in vivo. This discovery suggests the potential of (arylsulfonyl)urea compounds in understanding and manipulating enzymatic activity relevant to metabolic disorders and alcohol intolerance syndromes (Lee, Elberling, & Nagasawa, 1992).

Herbicide Degradation and Soil Effects

Research on the degradation and side effects of sulfonylurea herbicides in soil, including their impact on soil respiration and dehydrogenase activity, provides insights into the environmental fate of these compounds. Studies indicate that sulfonylurea herbicides, such as triasulfuron, primisulfuron methyl, and rimsulfuron, have minimal effects on soil microbial activities at concentrations used in agricultural practices. This knowledge is crucial for assessing the environmental impact of herbicide use and developing more sustainable agricultural practices (Dinelli, Vicari, & Accinelli, 1998).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-3-10-29(26,27)24-9-8-14-4-6-17(11-15(14)13-24)22-20(25)23-18-12-16(21)5-7-19(18)28-2/h4-7,11-12H,3,8-10,13H2,1-2H3,(H2,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPSSUKVZTYJJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid](/img/structure/B2357197.png)

![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3-(4-fluorophenyl)-9-methyl-6,8-dioxo-5,7, 9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2357202.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2357203.png)

![2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide](/img/structure/B2357214.png)

![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357216.png)

![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)